3-bromo-2H-pyrazolo[3,4-c]pyridazine
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Overview
Description
3-bromo-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that features a pyrazole ring fused to a pyridazine ring with a bromine atom attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoroacetic acid, followed by bromination . Another approach involves the cyclization of hydrazones with appropriate diketones under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-bromo-2H-pyrazolo[3,4-c]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
3-bromo-2H-pyrazolo[3,4-c]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding.
Material Science: It is explored for its potential in creating novel materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-bromo-2H-pyrazolo[3,4-c]pyridazine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and π-π interactions with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its role in kinase inhibition and anticancer properties.
Uniqueness
3-bromo-2H-pyrazolo[3,4-c]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can be further functionalized to create a wide range of derivatives with diverse biological activities .
Properties
Molecular Formula |
C5H3BrN4 |
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Molecular Weight |
199.01 g/mol |
IUPAC Name |
3-bromo-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C5H3BrN4/c6-4-3-1-2-7-9-5(3)10-8-4/h1-2H,(H,8,9,10) |
InChI Key |
PSXNIVSJYFFTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=NC2=NNC(=C21)Br |
Origin of Product |
United States |
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